Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate
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Overview
Description
Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the fourth position of the benzene ring, a cyano group attached to a triazole ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to form methyl 4-bromobenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with 3-cyano-1,2,4-triazole in the presence of a suitable base, such as potassium carbonate, to yield the final product. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Reduction: Lithium aluminum hydride, tetrahydrofuran, room temperature.
Oxidation: Potassium permanganate, water, reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyano and triazole groups are often involved in interactions with biological targets, while the bromine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Lacks the cyano and triazole groups, making it less versatile in terms of chemical reactivity and biological activity.
Methyl 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine, which can lead to different reactivity and applications.
Methyl 4-chlorobenzoate:
Uniqueness
Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate is unique due to the presence of the cyano and triazole groups, which confer additional reactivity and potential for interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O2/c1-19-12(18)10-3-2-9(13)4-8(10)6-17-7-15-11(5-14)16-17/h2-4,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYHWGFOYNGNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)CN2C=NC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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